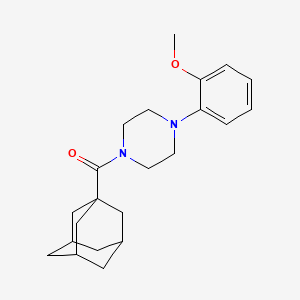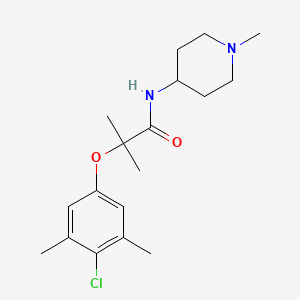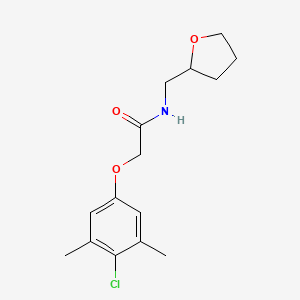
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine, also known as A-366, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. A-366 is a piperazine derivative that has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new drugs to treat various diseases.
作用机制
The mechanism of action of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act through the modulation of the endocannabinoid system. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to bind to the CB2 receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and pain. By binding to the CB2 receptor, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine can modulate the activity of immune cells and reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been found to reduce neuropathic pain and inflammation. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been shown to modulate the activity of immune cells, which can reduce inflammation and pain. Additionally, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
One advantage of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new drugs to treat various diseases. Additionally, 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been found to be well-tolerated in animal studies, which is important for the development of new drugs. However, one limitation of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine is its relatively complex synthesis method, which may limit its use in large-scale drug development.
未来方向
There are several potential future directions for the study of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine. One direction is the development of new drugs based on the structure of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine that exhibit even greater potency and selectivity for the CB2 receptor. Another direction is the investigation of the potential therapeutic applications of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine in other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine and its effects on the endocannabinoid system.
合成方法
The synthesis of 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-adamantanecarbonyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine.
科学研究应用
1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. 1-(1-adamantylcarbonyl)-4-(2-methoxyphenyl)piperazine has also been found to be effective in reducing neuropathic pain and inflammation, making it a promising candidate for the development of new drugs to treat these conditions.
属性
IUPAC Name |
1-adamantyl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-26-20-5-3-2-4-19(20)23-6-8-24(9-7-23)21(25)22-13-16-10-17(14-22)12-18(11-16)15-22/h2-5,16-18H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRHDINKWJNBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)

![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)
![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)

![N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4983503.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)
